KT-333 diammonium

PROTAC BRD4 degradation DC50

KT-333 diammonium is a first-in-class molecular glue that degrades STAT3 via VHL E3 ligase recruitment, achieving DC50 of ~11.8 nM in ALCL lines. Unlike occupancy-driven inhibitors, it provides sustained pathway suppression suitable for washout studies. FDA Orphan Drug & Fast Track designated for CTCL/PTCL. Purity: ≥98%.

Molecular Formula C60H80ClN12O14PS
Molecular Weight 1291.8 g/mol
Cat. No. B12375429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKT-333 diammonium
Molecular FormulaC60H80ClN12O14PS
Molecular Weight1291.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O.N.N
InChIInChI=1S/C60H74ClN10O14PS.2H3N/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84;;/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84);2*1H3/t32-,40-,41+,42+,45-,46-,47-,53+;;/m0../s1
InChIKeyFEODGDBQCTXXNN-RITZDGLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARV-825 (Lirodegimod): A Cereblon-Recruiting BRD4 PROTAC Degrader with Sub-Nanomolar DC50


ARV-825 (Lirodegimod; CAS 1818885-28-7) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the bromodomain-containing protein 4 (BRD4) to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to proteasome-mediated degradation of BRD4 [1]. It is composed of a thienodiazepine-based BRD4-binding warhead conjugated via a polyethylene glycol linker to a phthalimide moiety that engages cereblon . ARV-825 achieves a half-maximal degradation concentration (DC50) of <1 nM for BRD4 and exhibits prolonged, sustained target suppression that persists after compound washout, distinguishing it mechanistically from occupancy-driven small-molecule BET inhibitors [2].

Why Generic Substitution of ARV-825 Fails: Divergent DC50, Selectivity, and E3 Ligase Dependency Among BRD4 PROTACs


BRD4-targeting PROTACs are not interchangeable despite sharing a common target protein. Degradation efficiency varies by more than 400-fold across in-class compounds—dBET1 exhibits a DC50/EC50 of 430 nM [1], whereas ARV-825 achieves <1 nM DC50 [2]. Selectivity profiles also diverge substantially: MZ1 preferentially degrades BRD4 over BRD2 and BRD3 with 8–23 nM DC50 values , while ARV-825 induces degradation of BRD2, BRD3, and BRD4 in multiple cell types [3]. Furthermore, E3 ligase recruitment differs—ARV-825 and dBET6 utilize cereblon [2][4], whereas ARV-771 and MZ1 recruit the von Hippel-Lindau (VHL) E3 ligase [5]. These molecular differences produce distinct degradation kinetics, washout persistence, and downstream transcriptional consequences that preclude simple substitution.

ARV-825 Quantitative Evidence Guide: Direct Comparative Data for Scientific Selection


DC50 Comparison: ARV-825 Achieves <1 nM BRD4 Degradation vs. dBET1 at 430 nM

ARV-825 demonstrates a DC50 value of <1 nM for BRD4 degradation in Burkitt's lymphoma cells, representing a >430-fold greater potency than the cereblon-recruiting PROTAC dBET1 (EC50 = 430 nM) [1]. This sub-nanomolar potency positions ARV-825 as one of the most potent cereblon-based BRD4 degraders reported, exceeding the degradation efficiency of early-generation PROTACs by two orders of magnitude.

PROTAC BRD4 degradation DC50

Degradation Persistence Post-Washout: ARV-825 Maintains Apoptotic Effect at 48 h vs. JQ1 Loss

In a direct head-to-head washout experiment, cells were treated with ARV-825 or the BRD4 inhibitor JQ1 at their respective IC50 concentrations for 24 hours, followed by compound removal. At 48 hours post-washout, ARV-825-treated cells maintained 70% Annexin V positivity (indicative of sustained apoptosis), whereas JQ1-treated cells exhibited only 4% Annexin V positivity [1]. This 17.5-fold difference in sustained apoptotic effect demonstrates that ARV-825's catalytic degradation mechanism confers prolonged target suppression that occupancy-based inhibitors cannot replicate.

washout kinetics sustained degradation apoptosis persistence

Target Binding Affinity: ARV-825 Kd Values of 90 nM (BD1) and 28 nM (BD2) vs. dBET6 Ki of 300 nM

ARV-825 binds to the first bromodomain (BD1) of BRD4 with a Kd of 90 nM and to the second bromodomain (BD2) with a Kd of 28 nM, demonstrating preferential engagement of BD2 [1]. In comparison, the cereblon-based PROTAC dBET6 exhibits a Ki of 300 nM (0.3 μM) for BRD4 BD1 binding [2]. The 3.3-fold higher BD1 affinity and 10.7-fold higher BD2 affinity of ARV-825's warhead moiety contribute to its sub-nanomolar degradation efficiency by enabling more efficient ternary complex formation between BRD4 and cereblon.

binding affinity bromodomain Kd

Selectivity Profile: ARV-825 Degrades BRD2/3/4 vs. MZ1 Preferential BRD4-Only Degradation

ARV-825 induces degradation of all three BET family members—BRD2, BRD3, and BRD4—in multiple cancer cell lines, as confirmed by Western blot analysis in gastric cancer and multiple myeloma cells [1][2]. In contrast, MZ1 exhibits preferential degradation of BRD4 over BRD2 and BRD3, achieving complete BRD4 degradation at 100 nM while requiring 2 μM for complete BRD2/3 degradation (20-fold higher concentration) . The pan-BET degradation profile of ARV-825 may be advantageous in contexts where redundant BET family function contributes to therapeutic resistance, whereas MZ1's selectivity may be preferable for isoform-specific mechanistic studies.

selectivity BRD2 BRD3 pan-BET

In Vivo Antitumor Efficacy: Oral ARV-825 Suppresses Xenograft Tumor Growth vs. ARV-771 Subcutaneous Administration

Oral administration of ARV-825 potently suppressed TPC-1 thyroid carcinoma xenograft tumor growth in SCID mice, with concomitant downregulation of BRD4, c-Myc, Bcl-xL, and cyclin D1 in treated tumor tissues [1]. In comparison, the VHL-recruiting PROTAC ARV-771 requires subcutaneous administration at 30 mg/kg/day to induce tumor regression in a 22Rv1 prostate cancer xenograft model [2]. The oral route of administration demonstrated for ARV-825 represents a practical advantage for in vivo studies, eliminating the need for repeated injections and reducing animal handling stress.

in vivo efficacy xenograft oral bioavailability

ARV-825: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Sensitivity BRD4 Degradation in Low-Abundance Target Models

ARV-825's sub-nanomolar DC50 (<1 nM) makes it the cereblon-based BRD4 PROTAC of choice for experimental systems where BRD4 expression is low, where compound concentrations must be minimized to avoid cytotoxicity or hook-effect artifacts, or where maximal degradation depth is required for phenotypic screening. The >430-fold potency advantage over dBET1 (EC50 = 430 nM) enables effective BRD4 depletion at concentrations that minimize off-target cereblon neosubstrate degradation (e.g., IKZF1/3).

Washout and Pulse-Chase Studies Requiring Sustained Target Suppression

For experiments requiring assessment of cellular recovery after compound removal, ARV-825 provides a 17.5-fold longer sustained apoptotic effect compared to the BRD4 inhibitor JQ1 (70% vs. 4% Annexin V positivity at 48 h post-washout) . This sustained degradation enables pulse-chase experimental designs, washout time-course studies, and investigations of irreversible cellular commitment following transient target degradation—applications where reversible inhibitors like JQ1 fail to maintain target suppression.

Pan-BET Degradation in Models with BRD2/3 Functional Redundancy

In cancer models where BRD2 and BRD3 compensate for BRD4 loss—a documented resistance mechanism to BRD4-selective agents—ARV-825's ability to degrade all three BET family members (BRD2, BRD3, and BRD4) provides more complete BET pathway suppression than BRD4-preferential degraders like MZ1, which requires 20-fold higher concentrations to achieve complete BRD2/3 degradation . This pan-BET degradation profile is particularly relevant for gastric cancer, multiple myeloma, and AML models where BET family redundancy limits efficacy.

Oral Dosing Preclinical Xenograft and Pharmacodynamic Studies

ARV-825's demonstrated oral bioavailability enables convenient, non-invasive dosing in rodent xenograft models, in contrast to VHL-recruiting PROTACs like ARV-771 that require subcutaneous administration . This route-of-administration advantage reduces animal handling stress, eliminates injection-site variability, facilitates chronic dosing regimens, and simplifies combination studies with other oral agents—making ARV-825 the preferred cereblon-based BRD4 PROTAC for in vivo pharmacology and efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for KT-333 diammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.